molecular formula C19H15F4N3O3S B2799825 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 921879-85-8

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2799825
CAS No.: 921879-85-8
M. Wt: 441.4
InChI Key: CZRYNCSJRVNYJA-UHFFFAOYSA-N
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Description

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide (CAS 921553-05-1) is a synthetic small molecule based on a pyridazinone core, a scaffold recognized for its significant potential in medicinal chemistry . This compound is of high interest in early-stage research for its potential to interact with key biological targets. Pyridazinone derivatives are extensively investigated for their potential application in oncology research . Specifically, compounds featuring a halogenated pyridazinone group have been identified as inhibitors of protein arginine methyltransferase 5 (PRMT5) by targeting its interaction with substrate adaptor proteins . This mechanism represents a novel approach for probing certain cancer cell pathways . Furthermore, the structural features of this compound, including the 4-fluorophenyl moiety, are common in molecules studied for neurological disease research , particularly in the context of Alzheimer's disease where modulation of enzyme targets is a key therapeutic strategy . The molecular formula is C19H15F4N3O3S with a molecular weight of 441.4 g/mol . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F4N3O3S/c20-14-7-5-13(6-8-14)16-9-10-18(27)26(25-16)12-11-24-30(28,29)17-4-2-1-3-15(17)19(21,22)23/h1-10,24H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRYNCSJRVNYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities. These activities suggest that the compound could potentially affect a variety of biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three structurally related sulfonamide-bearing derivatives from the provided evidence:

Compound Name Core Structure Key Substituents Functional Groups Reference
Target Compound Pyridazinone 4-Fluorophenyl (C₆H₄F), ethyl-2-(trifluoromethyl)benzenesulfonamide Sulfonamide, trifluoromethyl (-CF₃), ketone N/A
N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide (10a) Pyridinone Benzo[d]thiazole, benzenesulfonamide Sulfonamide, ketone, aromatic thiazole
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromen-4-one 3-Fluorophenyl (C₆H₄F), pyrazolo[3,4-d]pyrimidine, methyl-sulfonamide Sulfonamide, ketone, fluorinated aromatic systems
6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide Furo[2,3-b]pyridine 4-Fluorophenyl (C₆H₄F), pyrimidin-2-yl cyclopropane, carboxamide Carboxamide, chlorine, fluorinated aromatic systems

Key Observations:

Core Heterocycles: The target’s pyridazinone core differs from pyridinone (one nitrogen; ), chromenone (benzopyran-4-one; ), and furopyridine (fused furan-pyridine; ).

Sulfonamide vs. Carboxamide :

  • The target’s sulfonamide group (pKa ~1–2) is more acidic and polar than the carboxamide in ’s compound (pKa ~10), which may influence solubility and membrane permeability .

Fluorinated Substituents :

  • The target’s 4-fluorophenyl group mirrors ’s compound but contrasts with the 3-fluorophenyl in . Ortho/meta/para fluorine positioning affects steric and electronic interactions with biological targets .

Trifluoromethyl (-CF₃) Group: The ortho-trifluoromethyl substituent on the benzene ring in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., ’s simple benzenesulfonamide) .

Research Findings and Implications

Physicochemical Properties

  • The chromenone derivative in has a melting point of 175–178°C, while pyridinone derivatives () typically exhibit lower melting points (<150°C). The target’s pyridazinone core and -CF₃ group may increase crystallinity, raising its melting point .

Q & A

Basic: What are the critical synthetic steps and conditions required to produce N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide with high purity?

The synthesis involves multi-step reactions, including pyridazinone ring formation, sulfonamide coupling, and fluorophenyl group introduction. Key considerations include:

  • Temperature control : Exothermic steps (e.g., coupling reactions) require cooling to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO, THF) enhance solubility of intermediates .
  • Catalyst use : Palladium-based catalysts may facilitate cross-coupling steps for fluorophenyl incorporation .
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while NMR and HPLC confirm purity (>95%) and structural integrity .

Advanced: How can conflicting bioactivity data for this compound across studies be systematically addressed?

Discrepancies in reported IC50 values or target selectivity often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
  • Concentration gradients : Non-linear dose-response curves due to solubility issues in aqueous buffers .
  • Validation strategies :
    • Perform orthogonal assays (e.g., SPR for binding affinity, enzymatic assays for inhibition) .
    • Standardize cell culture conditions (e.g., serum-free media to minimize interference) .

Basic: Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the pyridazinone ring and sulfonamide linkage .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) .
  • HPLC-PDA : Detects impurities (<0.5%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced: What methodologies optimize the compound’s stability under physiological conditions for in vivo studies?

  • pH stability assays : Test degradation in buffers (pH 4–9) to identify optimal storage conditions .
  • Light sensitivity : Use amber vials if UV-Vis spectra indicate photodegradation .
  • Formulation : Encapsulate in PEGylated liposomes to enhance plasma half-life .

Advanced: How should structure-activity relationship (SAR) studies be designed to elucidate key pharmacophores?

  • Structural modifications : Synthesize analogs with variations in:
    • Trifluoromethyl position (ortho vs. para on the benzene ring) .
    • Pyridazinone substituents (e.g., 4-fluorophenyl vs. thiophen-2-yl) .
  • Bioassays : Test analogs against a panel of kinases or GPCRs to map target selectivity .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., COX-2) .

Basic: What intermediates are critical in the synthesis, and how are they characterized?

  • Key intermediates :
    • 3-(4-Fluorophenyl)-6-hydroxypyridazine: Verified via FT-IR (C=O stretch at 1680 cm⁻¹) .
    • Ethylenediamine-linked sulfonamide precursor: Confirmed by 19F NMR for trifluoromethyl group integrity .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) isolates intermediates with >90% yield .

Advanced: What mechanistic insights exist regarding its interaction with biological targets?

  • Enzyme inhibition : The sulfonamide group mimics adenosine triphosphate (ATP) in kinase binding pockets, confirmed by X-ray crystallography .
  • Allosteric modulation : Fluorescence quenching assays suggest binding to hydrophobic pockets of β2-adrenergic receptors .
  • Mutational analysis : Replace key residues (e.g., Lys101 in COX-2) to validate binding sites .

Advanced: How can synthetic reproducibility be ensured across laboratories?

  • Protocol standardization :
    • Use anhydrous solvents (e.g., THF over DCM for moisture-sensitive steps) .
    • Document reaction exotherms and quenching procedures .
  • Inter-lab validation : Share characterized reference samples via third-party repositories (e.g., PubChem) .

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